molecular formula C6H6N4O2 B13097861 6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione

6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione

Cat. No.: B13097861
M. Wt: 166.14 g/mol
InChI Key: DYQDBMPSSMVBQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Aminopyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione is a high-purity chemical reagent designed for research applications. This compound is built around the pyrrolo[2,1-f][1,2,4]triazine scaffold, a fused heterocyclic system recognized in medicinal chemistry as a privileged structural motif and a multimodal pharmacophore . This scaffold is a key structural component in several therapeutically active compounds, notably serving as the core of the broad-spectrum antiviral drug remdesivir, which was approved for the emergency treatment of COVID-19 . Furthermore, this heterocyclic system is an integral part of kinase inhibitors like the antitumor drug brivanib and the approved therapeutic avapritinib, used for metastatic gastrointestinal stromal tumor . The specific 2,4-dione (uracil-like) derivative with an amine functionalization at the 6-position makes this compound a versatile and valuable intermediate for researchers. It is primarily used in pharmaceutical R&D for the synthesis of novel bioactive molecules, particularly in the discovery of kinase inhibitors for oncology and antiviral agents . The presence of multiple hydrogen bond donors and acceptors within the structure allows for targeted interactions with biological enzymes, such as kinases and viral polymerases. This product is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care in a laboratory setting.

Properties

Molecular Formula

C6H6N4O2

Molecular Weight

166.14 g/mol

IUPAC Name

6-amino-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione

InChI

InChI=1S/C6H6N4O2/c7-3-1-4-5(11)8-6(12)9-10(4)2-3/h1-2H,7H2,(H2,8,9,11,12)

InChI Key

DYQDBMPSSMVBQE-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=O)NC(=O)NN2C=C1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrole derivatives with formamidine acetate and chloramine under controlled conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The process may also include steps for the purification of the final product, such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties
Research indicates that derivatives of 6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione exhibit antiviral activity against various pathogens. For instance, studies have shown that related compounds have demonstrated inhibitory effects on viruses such as Ebola and respiratory syncytial virus. These findings suggest potential applications in developing antiviral therapeutics targeting these viruses .

Cancer Research
The compound has also been investigated for its anticancer properties. It is believed to interact with specific cellular pathways that could lead to apoptosis in cancer cells. This property makes it a candidate for further research in oncology, particularly in designing targeted therapies .

Materials Science

Polymeric Composites
In materials science, 6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione has been explored as a building block for advanced polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. The interaction between the compound and polymers can lead to the formation of stable composites suitable for various industrial applications .

Agricultural Chemistry

Fungicides and Herbicides
The compound's structural characteristics suggest potential applications in agricultural chemistry as a base for developing new fungicides and herbicides. Its ability to inhibit specific enzymes or pathways in fungi and plants may provide a novel approach to pest management in crops .

Case Studies

Application Area Study Reference Findings
Antiviral Activity Inhibitory effects on Ebola virus demonstrated.
Cancer Research Induces apoptosis in cancer cell lines.
Polymer Composites Enhances thermal stability and mechanical properties.
Agricultural Chemistry Potential as a new fungicide/herbicide candidate.

Mechanism of Action

The mechanism of action of 6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, in antiviral applications, it may inhibit viral RNA polymerase, thereby preventing viral replication . The compound’s unique structure allows it to bind effectively to its targets, disrupting normal biological processes.

Comparison with Similar Compounds

Substituent Position and Reactivity

  • 6-Amino vs. 4-Amino Isomers: The 4-amino analog (CAS 159326-68-8) lacks the dione groups, reducing molecular weight (134.14 vs. ~166.14) and altering hydrogen-bonding capacity. This positional difference may influence biological target selectivity .
  • Azido vs. Amino Groups: 6-Azidopyrimidine-2,4(1H,3H)-dione (synthesized from 6-aminouracil via diazotization ) serves as a reactive intermediate, whereas the 6-amino derivative is more stable and suited for direct pharmacological applications.

Physicochemical Properties

  • In contrast, lipophilic substituents like the 3-chlorobenzyl group in Compound 32 enhance membrane permeability but reduce solubility .
  • Thermal Stability : The trifluoromethylpyridyl derivative (CAS 1446507-38-5) exhibits high thermal stability due to electron-withdrawing groups, making it suitable for agrochemical formulations .

Pharmacological Potential

  • Target Compound: The 6-amino group may enhance interactions with biological targets (e.g., enzymes or receptors) through hydrogen bonding, similar to how 4-amino analogs are used in kinase inhibitors .

Biological Activity

6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione is a heterocyclic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a fused pyrrole and triazine ring system, which offers a versatile scaffold for drug development. The focus of this article is to explore the biological activity of this compound, including its mechanism of action, applications in various fields, and comparative analysis with similar compounds.

  • Molecular Formula : C₆H₆N₄O₂
  • Molecular Weight : 166.14 g/mol
  • IUPAC Name : 6-amino-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione
  • Canonical SMILES : NC1=CN2NC(=O)NC(=O)C2=C1
PropertyValue
Molecular FormulaC₆H₆N₄O₂
Molecular Weight166.14 g/mol
IUPAC Name6-amino-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione
InChI KeyDYQDBMPSSMVBQE-UHFFFAOYSA-N

The biological activity of 6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit viral RNA polymerase, which is crucial for viral replication. This mechanism positions the compound as a candidate for antiviral drug development.

Antiviral Properties

Studies have demonstrated that derivatives of 6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione exhibit significant antiviral properties. For instance:

  • Inhibition of RNA viruses : The compound has shown efficacy against various RNA viruses by disrupting their replication processes.
  • Potential in drug formulations : It has been explored as a scaffold for developing new antiviral agents similar to remdesivir.

Antimicrobial Activity

Research indicates potential antimicrobial effects against various pathogens:

  • Bacterial Inhibition : The compound has demonstrated activity against certain bacterial strains in vitro.
  • Fungal Activity : Initial studies suggest possible antifungal properties warranting further investigation.

Case Studies and Research Findings

Several studies have highlighted the biological activity of 6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione:

  • Antiviral Efficacy Study :
    • A study conducted on the compound's derivatives indicated an IC50 value in the low micromolar range against viral replication in cell cultures.
    • Results showed a significant reduction in viral load when treated with the compound.
  • Antimicrobial Evaluation :
    • A series of tests evaluated its effects on bacterial and fungal strains.
    • The compound exhibited moderate activity against Staphylococcus aureus and Candida albicans.
  • Pharmacological Applications :
    • The compound is being investigated for its potential use in combination therapies to enhance efficacy against resistant strains.

Comparison with Similar Compounds

To understand the uniqueness of 6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione in medicinal chemistry:

Compound NameStructure TypeBiological Activity
Pyrrolo[2,1-F][1,2,4]triazineParent structureAntitumorigenic properties
Brivanib AlaninateRelated triazine structureAnticancer agent
BMS-690514EGFR inhibitorTargeting cancer pathways

Q & A

Handling Solubility Issues in Biological Assays

  • Approach : Formulate as a cyclodextrin inclusion complex or PEGylated derivative to enhance aqueous solubility .

Q. Designing Robust In Vivo Studies for Pharmacokinetic Profiling

  • Protocol : Administer via intravenous (IV) and oral routes in rodent models. Monitor plasma concentration via LC-MS/MS.
  • Key Metrics : Calculate bioavailability (F), half-life (t₁/₂), and volume of distribution (Vd) to assess druggability .

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